1-ethenyl-3-methylimidazol-3-ium;iodide
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
13361-29-0 |
|---|---|
Molecular Formula |
C6H9IN2 |
Molecular Weight |
236.05 g/mol |
IUPAC Name |
1-ethenyl-3-methylimidazol-3-ium;iodide |
InChI |
InChI=1S/C6H9N2.HI/c1-3-8-5-4-7(2)6-8;/h3-6H,1H2,2H3;1H/q+1;/p-1 |
InChI Key |
YXQLHBRQRXKDLT-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CN(C=C1)C=C.[I-] |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for 1 Ethenyl 3 Methylimidazol 3 Ium;iodide
The synthesis of 1-ethenyl-3-methylimidazol-3-ium (B1604526);iodide, an imidazolium-based ionic liquid, is primarily achieved through a quaternization reaction. This method involves the direct reaction of a substituted imidazole (B134444) with an alkyl halide. The most common and direct route for preparing 1-ethenyl-3-methylimidazol-3-ium;iodide is the reaction of 1-vinylimidazole (B27976) with methyl iodide. umich.edu
This synthetic approach is an S_N2 reaction where the nitrogen at the 3-position of the 1-vinylimidazole ring acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The iodide ion is subsequently displaced, forming the ionic compound this compound. The reaction progress can be monitored to ensure the complete consumption of the starting materials.
The reaction is typically carried out in a suitable solvent, such as ethyl acetate (B1210297). umich.edugoogle.com The choice of solvent is crucial as it must facilitate the reaction without participating in it and should allow for easy separation of the product. The reaction temperature and duration are key parameters that are optimized to ensure a high yield and purity of the final product. For instance, similar quaternization reactions of 1-vinylimidazole with other alkyl iodides have been conducted at room temperature, with reaction times extending up to 48 hours to ensure complete reaction and crystallization of the product. umich.edu
Upon completion of the reaction, the product, which is an ionic salt, often precipitates from the reaction mixture, especially when a non-polar solvent is used. The solid product can then be collected by filtration. The yield of this synthesis can be quite high, with analogous reactions reporting yields of over 50%. umich.edu
A general reaction scheme for the synthesis is as follows:
Chromatographic Separation and Impurity Removal
The purification of 1-ethenyl-3-methylimidazol-3-ium (B1604526);iodide is a critical step to remove any unreacted starting materials, by-products, and colored impurities that may have formed during the synthesis. Common impurities include unreacted 1-vinylimidazole (B27976) and residual methyl iodide. The purification strategy often involves a combination of washing, recrystallization, and treatment with activated carbon, followed by more advanced chromatographic techniques for achieving high purity.
Initial Purification Steps:
Washing: The crude product is often washed with a solvent in which the ionic liquid is insoluble, such as diethyl ether or ethyl acetate (B1210297), to remove non-polar impurities. umich.edu
Recrystallization: Recrystallization from a suitable solvent, like n-propanol, can be an effective method for purifying solid imidazolium (B1220033) halides. umich.edu This process relies on the difference in solubility of the desired compound and impurities at different temperatures.
Decolorization: Colored impurities are a common issue in the synthesis of ionic liquids. Treatment of a solution of the ionic liquid with activated charcoal can effectively adsorb these colored species. google.com The mixture is typically heated and then filtered to remove the charcoal, yielding a decolorized solution. google.com
Chromatographic Separation:
For achieving high purity, particularly for applications in spectroscopy or electrochemistry, chromatographic methods are employed. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and analysis of imidazolium-based ionic liquids. nih.gov
Reversed-Phase HPLC: This is the most common HPLC mode used for the separation of ionic liquids. nih.gov A non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. nih.gov For 1-ethenyl-3-methylimidazol-3-ium;iodide, a mobile phase consisting of a mixture of water and acetonitrile (B52724) is typically effective. nih.gov The separation is based on the hydrophobic interactions between the imidazolium cation and the stationary phase. The retention time can be controlled by adjusting the ratio of acetonitrile to water in the mobile phase. mdpi.com
Influence of Mobile Phase Additives: The separation can be further optimized by the addition of salts or buffers to the mobile phase. nih.gov However, for the separation of ionic liquids that differ only by their anion, it is often preferable to use salt-free mobile phases. nih.gov The presence of other ions can suppress the interactions of the analyte with the stationary phase, affecting retention and peak shape. nih.gov
Polar-Reversed Phase Chromatography: For highly hydrophilic ionic liquids, polar-reversed phase chromatography can be advantageous. mdpi.com Stationary phases containing a π-electron moiety can enhance the retention of imidazolium cations through π-π interactions with the aromatic imidazolium ring. mdpi.com
Column Chromatography: While widely used in organic synthesis, traditional column chromatography with silica (B1680970) gel or alumina (B75360) may have limited applicability for the purification of some ionic liquids, especially on a large scale. researchgate.netrsc.org The high polarity of ionic liquids can lead to very strong adsorption on the stationary phase, making elution difficult. However, for specific iodo-imidazolium salts, purification by silica gel column chromatography has been reported using solvent mixtures like chloroform (B151607) and ethanol (B145695) or ethyl acetate and hexane. rsc.org
The choice of the specific chromatographic method and conditions depends on the nature and quantity of the impurities present, as well as the desired final purity of the this compound.
Below is an interactive table summarizing the chromatographic separation parameters for imidazolium-based ionic liquids, which are applicable to this compound.
| Parameter | Description | Typical Values/Conditions |
| Chromatographic Mode | The type of liquid chromatography employed. | Reversed-Phase HPLC |
| Stationary Phase | The solid support used in the chromatography column. | C18 (Octadecyl-silica) |
| Mobile Phase | The solvent system used to elute the compound. | Acetonitrile/Water mixtures |
| Detection | The method used to detect the compound as it elutes. | UV-Vis Spectroscopy |
| Interaction Mechanism | The primary force driving the separation. | Hydrophobic interactions, π-π interactions |
Advanced Spectroscopic and Structural Characterization of 1 Ethenyl 3 Methylimidazol 3 Ium;iodide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For 1-ethenyl-3-methylimidazol-3-ium (B1604526);iodide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic arrangement and connectivity within the cation.
¹H NMR Spectroscopic Analysis of Ethenyl and Imidazolium (B1220033) Protons
The ¹H NMR spectrum of the 1-ethenyl-3-methylimidazol-3-ium cation is highly characteristic, displaying distinct signals for the protons of the ethenyl (vinyl) group and the imidazolium ring. While specific experimental data for the iodide salt is not widely published, data for the analogous 3-methyl-1-vinyl-1H-imidazolium chloride provides key insights into the expected chemical shifts. The presence of the electron-withdrawing imidazolium ring significantly influences the chemical shifts of the vinyl protons, moving them downfield compared to typical alkenes.
The protons on the imidazolium ring itself also show characteristic shifts. The C2 proton, situated between the two nitrogen atoms, is the most deshielded due to the strong inductive effect and appears at the lowest field. The C4 and C5 protons appear at slightly higher fields. The methyl group attached to the N3 nitrogen gives rise to a singlet, typically found in the range of 3.8 to 4.1 ppm.
Table 1: Expected ¹H NMR Chemical Shifts for 1-Ethenyl-3-methylimidazol-3-ium Cation
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Imidazolium H-2 | > 9.0 | Singlet | Most deshielded proton, between two N atoms. |
| Imidazolium H-4/H-5 | ~7.5 - 8.0 | Doublet | Protons on the imidazolium ring adjacent to N-substituents. |
| Imidazolium H-4/H-5 | ~7.5 - 8.0 | Doublet | Protons on the imidazolium ring adjacent to N-substituents. |
| Ethenyl H (α to N) | ~7.0 - 7.5 | Doublet of doublets | Vinylic proton attached to the nitrogen. |
| Ethenyl H (β to N, cis) | ~5.2 - 5.8 | Doublet of doublets | Terminal vinylic proton cis to the imidazolium ring. |
| Ethenyl H (β to N, trans) | ~5.2 - 5.8 | Doublet of doublets | Terminal vinylic proton trans to the imidazolium ring. |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration. Data for ethenyl protons is based on the chloride analogue.
¹³C NMR Spectroscopic Confirmation of Imidazolium Skeleton and Ethenyl Group
The ¹³C NMR spectrum provides complementary information that confirms the carbon framework of the molecule. The spectrum for 1-ethenyl-3-methylimidazol-3-ium;iodide is expected to show six distinct signals corresponding to each unique carbon atom in the cation.
The carbon atoms of the imidazolium ring are readily identifiable. The C2 carbon, located between the two nitrogen atoms, is the most downfield among the ring carbons. The C4 and C5 carbons will appear at slightly higher fields. The carbons of the ethenyl group will have characteristic shifts in the olefinic region of the spectrum, while the N-methyl carbon will be found in the aliphatic region.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Ethenyl-3-methylimidazol-3-ium Cation
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Imidazolium C-2 | ~136 - 138 | Carbon between the two nitrogen atoms. |
| Ethenyl C (α to N) | ~128 - 132 | Vinylic carbon attached to the nitrogen. |
| Imidazolium C-4 | ~122 - 124 | Imidazolium ring carbon. |
| Imidazolium C-5 | ~118 - 120 | Imidazolium ring carbon. |
| Ethenyl C (β to N) | ~110 - 115 | Terminal vinylic carbon. |
Note: These are predicted chemical shift ranges based on typical values for imidazolium ionic liquids and vinyl-substituted heterocycles.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Connectivity
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. Key expected correlations include those between the ethenyl protons, and between the C4 and C5 protons of the imidazolium ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for instance, the N-CH₃ protons to the N-CH₃ carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for establishing the connectivity across quaternary carbons and heteroatoms. For example, correlations would be expected between the N-methyl protons and the C2 and C4 carbons of the imidazolium ring, as well as between the ethenyl protons and the imidazolium ring carbons, confirming the attachment of the vinyl group to the nitrogen atom.
Table 3: Expected Key 2D NMR Correlations for 1-Ethenyl-3-methylimidazol-3-ium Cation
| Technique | Expected Correlations | Information Gained |
|---|---|---|
| COSY | Ethenyl Hα ↔ Ethenyl Hβ (cis/trans) | Confirms the connectivity within the vinyl group. |
| Imidazolium H-4 ↔ Imidazolium H-5 | Confirms the connectivity within the imidazolium ring. | |
| HMQC/HSQC | N-CH₃ (¹H) ↔ N-CH₃ (¹³C) | Assigns the methyl carbon. |
| Ethenyl protons ↔ Ethenyl carbons | Assigns the vinyl carbons. | |
| Imidazolium protons ↔ Imidazolium carbons | Assigns the imidazolium ring carbons. | |
| HMBC | N-CH₃ (¹H) ↔ Imidazolium C-2 & C-4 | Confirms the position of the methyl group. |
| Ethenyl Hα (¹H) ↔ Imidazolium C-5 | Confirms the attachment of the vinyl group to N1. |
Vibrational Spectroscopy for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.
Infrared (IR) Spectroscopy for Characteristic Vibrational Modes
The IR spectrum of this compound is expected to be rich in information, displaying characteristic absorption bands for the imidazolium ring and the ethenyl group. The C-H stretching vibrations of the aromatic imidazolium ring and the vinyl group are expected in the 3000-3200 cm⁻¹ region. The C=C stretching of the vinyl group and the C=C and C=N stretching vibrations of the imidazolium ring would appear in the 1500-1650 cm⁻¹ region. The out-of-plane C-H bending vibrations of the vinyl group are also characteristic and would be observed at lower wavenumbers.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3150 - 3050 | C-H stretching | Imidazolium Ring & Ethenyl |
| ~2980 - 2850 | C-H stretching | N-Methyl |
| ~1640 - 1620 | C=C stretching | Ethenyl |
| ~1580 - 1550 | Ring stretching | Imidazolium (C=N, C=C) |
| ~1470 - 1420 | CH₂ scissoring/CH₃ bending | Ethenyl / N-Methyl |
| ~1170 - 1150 | Ring breathing | Imidazolium |
Note: These are predicted positions and can be influenced by the physical state of the sample and intermolecular interactions.
Raman Spectroscopy for Complementary Vibrational Insights
Raman spectroscopy provides complementary information to IR spectroscopy. Vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. The symmetric vibrations, such as the imidazolium ring breathing mode and the C=C stretching of the vinyl group, are expected to give rise to strong Raman signals. The study of the Raman spectra can also provide insights into the interactions between the imidazolium cation and the iodide anion.
Table 5: Predicted Characteristic Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3150 - 3050 | C-H stretching | Imidazolium Ring & Ethenyl |
| ~2980 - 2850 | C-H stretching | N-Methyl |
| ~1640 - 1620 | C=C stretching | Ethenyl (likely strong) |
| ~1420 - 1380 | Ring stretching / deformation | Imidazolium |
Note: These are predicted positions. The relative intensities of Raman bands are a key part of the analysis.
Mass Spectrometry for Molecular Ion Characterization and Purity Assessment
Mass spectrometry (MS) is an indispensable tool for the analysis of ionic liquids, providing direct information on the mass of the constituent cation and anion, which confirms the compound's identity and purity.
High-resolution mass spectrometry (HRMS) provides the measurement of a molecule's mass with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the 1-ethenyl-3-methylimidazol-3-ium cation and the confirmation of the iodide anion. The technique is crucial for distinguishing the target compound from potential impurities or isomers with the same nominal mass.
By calculating the theoretical exact mass of the 1-ethenyl-3-methylimidazol-3-ium cation ([C₆H₉N₂]⁺) and comparing it with the experimentally determined value from an HRMS instrument (such as a TOF or Orbitrap analyzer), the molecular formula can be unequivocally confirmed. This high level of confidence is critical for quality control and for establishing the purity of a synthesized batch.
| Ion | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| 1-Ethenyl-3-methylimidazol-3-ium | [C₆H₉N₂]⁺ | 109.0760 |
| Iodide | [I]⁻ | 126.9045 |
Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation patterns of the molecular ion, which serves as a "fingerprint" to confirm its detailed structure. In this technique, the parent ion (the 1-ethenyl-3-methylimidazol-3-ium cation, m/z 109.0760) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions.
The analysis of these fragmentation pathways provides conclusive evidence for the connectivity of atoms within the cation. For the 1-ethenyl-3-methylimidazol-3-ium cation, characteristic fragmentation would likely involve the following pathways:
Loss of the ethenyl group: A primary fragmentation would be the cleavage of the N-vinyl bond, resulting in the loss of a neutral ethene molecule or an ethenyl radical.
Loss of the methyl group: Cleavage of the N-methyl bond would lead to the loss of a methyl radical.
Ring cleavage: More energetic collisions can induce the fragmentation of the imidazolium ring itself, leading to a series of smaller, identifiable ions.
Systematic investigation of these fragmentation patterns, often aided by computational modeling, confirms the positions of the ethenyl and methyl substituents on the imidazole (B134444) ring, providing a definitive structural characterization. nih.govnih.gov
| Precursor Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Ion (m/z) | Fragment Identity |
|---|---|---|---|
| 109.0760 | Ethene (C₂H₄) | 81.0553 | [C₄H₅N₂]⁺ (Methylimidazole) |
| 109.0760 | Methyl Radical (CH₃•) | 94.0628 | [C₅H₆N₂]⁺ (Ethenylimidazole) |
| 109.0760 | Acetonitrile (B52724) (C₂H₃N) | 68.0500 | [C₄H₆N]⁺ |
X-ray Crystallography for Solid-State Structure Determination
While mass spectrometry confirms the identity and structure of the individual ions, X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of these ions in the solid state.
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise atomic coordinates of a compound in its crystalline form. By growing a suitable single crystal of this compound, this technique can definitively map the positions of all atoms, bond lengths, and bond angles. This analysis would confirm the planarity of the imidazolium ring and the specific conformation of the ethenyl substituent relative to the ring.
Furthermore, many ionic liquids, including related imidazolium salts, are known to exhibit polymorphism, where they can crystallize into multiple distinct crystalline forms with different physical properties. arxiv.orgresearchgate.net SC-XRD can identify and characterize these different polymorphs, which may arise under different crystallization conditions. A study on a similar compound, 3-(1-ethenyl-1H-imidazol-3-ium-3-yl)propane-1-sulfonate, revealed a monoclinic crystal system, providing a reference point for what might be expected for the iodide salt. researchgate.net
The data from SC-XRD is crucial for analyzing the complex network of non-covalent interactions that govern the crystal packing. In the solid state of this compound, these interactions dictate the macroscopic properties of the material. Key interactions include:
Hydrogen Bonding: The most significant interactions are expected to be hydrogen bonds between the iodide anion and the acidic protons of the imidazolium ring, particularly the proton at the C2 position (between the two nitrogen atoms). researchgate.netnih.gov Weaker hydrogen bonds involving protons on the ethenyl and methyl groups may also be present.
Anion-π Interactions: The electron-rich iodide anion can interact with the electron-deficient π-system of the imidazolium ring, an interaction that plays a significant role in the packing of many aromatic ionic liquids. researchgate.net
Understanding how these individual cations and anions assemble into a stable, three-dimensional lattice is key to predicting and controlling the material's solid-state properties. chemrxiv.org
Other Advanced Characterization Techniques
In addition to mass spectrometry and X-ray crystallography, a suite of other spectroscopic techniques is necessary for a full characterization profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the cation in the solution state. researchgate.netresearchgate.net The chemical shifts and coupling constants provide detailed information about the chemical environment of each proton and carbon atom, corroborating the structure determined by other methods.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the vibrational modes of the molecule. researchgate.net Specific peaks can be assigned to the stretching and bending vibrations of the C-H, C=C, and C-N bonds within the cation, confirming the presence of the ethenyl and imidazolium functional groups.
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the material, such as its melting point and any solid-solid phase transitions, which would be indicative of polymorphism. acs.org
Small-Angle X-ray Scattering (SAXS) for Mesoscale Structure in Solution
Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique for investigating the nanoscale structure of materials, including ionic liquids in solution. nist.gov By measuring the intensity of X-rays scattered by a sample at very small angles, SAXS can provide valuable information about the size, shape, and arrangement of particles and molecular aggregates on a length scale from a few nanometers up to several hundred nanometers. nist.govnih.gov For ionic liquids like this compound, SAXS is particularly well-suited to probe the inherent structural heterogeneity that arises from the segregation of their polar and non-polar domains. rsc.org
In a typical SAXS experiment, a solution of this compound would be exposed to a collimated X-ray beam, and the scattered radiation would be collected by a two-dimensional detector. nih.gov The resulting scattering pattern is then radially averaged to produce a one-dimensional profile of scattering intensity (I) versus the scattering vector (q). The analysis of this profile can reveal distinct structural features. For instance, the presence of a "pre-peak" or "first sharp diffraction peak" in the low-q region is a characteristic feature of many ionic liquids, indicating the presence of nanoscale ordering. rsc.orgnih.gov This peak is attributed to the correlation distance between aggregates formed by the polar and non-polar parts of the ionic liquid molecules. In the case of this compound, this would correspond to the spatial correlation between the imidazolium rings (polar) and the ethenyl and methyl groups (non-polar).
The position of the SAXS peak provides information about the characteristic length scale of these domains, while the peak's intensity and width can offer insights into the degree of ordering and the size distribution of the aggregates. Studies on similar imidazolium-based ionic liquids have shown that the nature of the anion and the length of the alkyl chains on the cation significantly influence the nanostructure. manchester.ac.uk For this compound in solution, SAXS could be used to investigate how factors such as concentration and solvent polarity affect the formation and characteristics of these mesoscale structures. For example, in aqueous solutions, the hydrophobic interactions of the ethenyl groups could lead to the formation of micelles or other organized structures, which would be readily detectable by SAXS. researchgate.net
| Parameter | Information Gained from SAXS Analysis |
| Peak Position (q) | Characteristic length scale of nanoscale ordering (e.g., inter-aggregate distance). |
| Peak Intensity (I) | Degree of structural ordering and electron density contrast. |
| Peak Width | Size distribution and regularity of the structural domains. |
| Scattering Profile Shape | Information on the shape and morphology of the scattering objects (e.g., spherical, lamellar). |
Differential Scanning Calorimetry (DSC) for Phase Transitions in Polymeric Forms
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. bris.ac.uk It is a fundamental tool for studying the thermal properties and phase transitions of polymers, including poly(ionic liquid)s (PILs) derived from monomers like this compound. icm.edu.placs.org The polymerization of the ethenyl (or vinyl) group of this monomer results in a polymer, poly(this compound), whose thermal behavior provides critical insights into its physical state and potential applications. researchgate.net
A DSC analysis of poly(this compound) would involve heating a small sample at a constant rate and measuring the heat flow required to maintain its temperature equal to that of a reference. bris.ac.uk The resulting thermogram plots heat flow against temperature, revealing important thermal events.
One of the most significant parameters determined by DSC for amorphous or semi-crystalline polymers is the glass transition temperature (T_g). The T_g is the temperature at which an amorphous polymer transitions from a hard, glassy state to a more flexible, rubbery state. This is observed as a step-like change in the heat capacity in the DSC thermogram. For poly(1-vinyl-3-alkylimidazolium) iodide polymers, the nature of the alkyl group attached to the imidazolium ring has a pronounced effect on the T_g. researchgate.net For instance, research has shown that poly(1-vinyl-3-methylimidazolium) iodide exhibits a glass transition temperature of 21 °C. researchgate.net This relatively low T_g suggests that at room temperature, the polymer is in a flexible state.
In addition to the T_g, DSC can also detect melting transitions (T_m) for crystalline or semi-crystalline polymers, which appear as endothermic peaks on the thermogram. For example, while the methyl-substituted version of the polymer is amorphous, a related polymer with a perfluorodecyl substituent is semi-crystalline and shows a melting temperature at 153 °C, in addition to a T_g at 20 °C. researchgate.net DSC can also be used to study the thermal stability of the polymer by identifying the onset of decomposition, which is typically observed as a sharp exothermic or endothermic event at higher temperatures. researchgate.net The thermal stability of imidazolium-based PILs is a key property, as their conjugated structure often imparts good thermal resilience. researchgate.net
The following table summarizes the reported thermal properties for poly(1-vinyl-3-alkylimidazolium) iodide polymers with different alkyl substituents, as determined by DSC.
| Compound Name | Alkyl Substituent | Glass Transition Temperature (T_g) | Melting Temperature (T_m) | Physical State |
| Poly(1-vinyl-3-methylimidazolium) iodide | Methyl | 21 °C researchgate.net | Not observed | Amorphous researchgate.net |
| Poly(1-vinyl-3-propylimidazolium) iodide | Propyl | 43 °C researchgate.net | Not observed | Amorphous researchgate.net |
| Poly(1-vinyl-3-perfluorodecylimidazolium) iodide | Perfluorodecyl | 20 °C researchgate.net | 153 °C researchgate.net | Semi-crystalline researchgate.net |
Detailed Theoretical and Computational Investigations on this compound Systems are Limited in Publicly Available Research
Comprehensive theoretical and computational studies focusing specifically on the ionic liquid this compound, also known as 1-vinyl-3-methylimidazolium iodide ([VMIM][I]), are not extensively detailed in the currently available scientific literature. While research exists on its synthesis and application, particularly in dye-sensitized solar cells, in-depth computational analyses covering its electronic structure, dynamic behavior, and reaction pathways are sparse. The following sections outline the type of theoretical investigations that are commonly performed for ionic liquids, while noting the specific information available for the target compound is limited.
Applications of 1 Ethenyl 3 Methylimidazol 3 Ium;iodide in Advanced Technologies
Electrochemical Applications and Electrolyte Development
The use of 1-ethenyl-3-methylimidazol-3-ium (B1604526);iodide is prominent in the field of electrochemistry, where it serves as a critical component in electrolytes for solar cells and supercapacitors. Its ability to be polymerized adds a layer of versatility, enabling the creation of safer and more stable solid-state and quasi-solid electrolytes.
In dye-sensitized solar cells (DSSCs), the electrolyte is crucial for regenerating the dye and transporting charge between the photoanode and the counter electrode. nih.gov The most common redox couple used for this purpose is the iodide/triiodide (I⁻/I₃⁻) pair. nih.govmdpi.com 1-ethenyl-3-methylimidazol-3-ium;iodide serves as an excellent source of the iodide anion for this redox reaction. google.com
The imidazolium (B1220033) cation component of the compound offers advantages over traditional organic solvents, such as negligible vapor pressure and non-flammability, which enhances the long-term stability and safety of the DSSC. nih.govpsu.edu While many studies have focused on related imidazolium iodides like 1-ethyl-3-methylimidazolium (B1214524) iodide or 1-butyl-3-methylimidazolium iodide, the principles of their function apply directly to the ethenyl variant. mdpi.comresearchgate.netgoogle.com The primary role of the ionic liquid is to dissolve the iodine (I₂) to form the triiodide-containing electrolyte that facilitates the regeneration of the oxidized dye molecule. nih.govmdpi.com
Furthermore, the presence of the vinyl group allows this ionic liquid to be polymerized in situ or used as a monomer to form a polymeric electrolyte, which helps to mitigate issues like electrolyte leakage and solvent evaporation that are common with liquid electrolytes. researchgate.net
Table 1: Photovoltaic Performance of a DSSC Using a Related Polymer Gel Electrolyte
Data derived from a study on gel electrolytes formulated with poly(1-vinyl-3-propyl-imidazolium) iodide, a polymer closely related to the polymerized form of this compound.
| Parameter | Value | Reference |
| Maximum Conversion Efficiency (η) | 3.73% | researchgate.net |
| Active Area | 1 cm² | researchgate.net |
Imidazolium-based ionic liquids are widely investigated as electrolytes for electric double-layer capacitors (EDLCs) and supercapacitors due to their high ionic conductivity, wide electrochemical window, and thermal stability. researchgate.netresearchgate.net These devices store energy by accumulating ions at the interface between an electrode and an electrolyte. researchgate.net this compound can function as the electrolyte, providing the mobile ions necessary for the formation of the electric double layer.
The polymerizable nature of this compound is particularly advantageous for developing solid-state or gel-based supercapacitors. These advanced supercapacitors offer improved safety and mechanical flexibility compared to their liquid-electrolyte counterparts. By polymerizing the ionic liquid, a solid or quasi-solid electrolyte can be formed, which prevents leakage and allows for the fabrication of flexible and wearable energy storage devices. researchgate.net Research on similar ionic liquids, such as 1-hexyl-3-methylimidazolium (B1224943) iodide, incorporated into biopolymer electrolytes has demonstrated the potential to create highly efficient EDLCs. researchgate.net
A significant application of this compound is in the formulation of solid-state and quasi-solid electrolytes, which addresses the major drawbacks of liquid electrolytes, namely volatility and leakage. psu.eduresearchgate.net The vinyl group enables the transformation of this monomer into a polymeric ionic liquid (PIL), forming the basis of a solid or gel matrix. researchgate.netnih.gov
The design process often involves polymerizing the ionic liquid monomer or incorporating it into a host polymer matrix to form a gel polymer electrolyte (GPE). researchgate.netresearchgate.net For instance, research on poly(1-vinyl-3-alkyl-imidazolium) iodide polymers shows that they can be mixed with a liquid ionic liquid to create gel electrolytes for DSSCs. researchgate.net These electrolytes exhibit good ionic conductivity and can significantly improve the stability of the device.
Characterization of these electrolytes is crucial to understanding their performance. Key parameters include:
Ionic Conductivity : Measured using impedance spectroscopy, with values for related gel polymer electrolytes ranging from 10⁻³ to 10⁻⁷ S/cm at room temperature. researchgate.net The conductivity is highly dependent on the amount of residual liquid ionic liquid within the gel. researchgate.net
Thermal Stability : Assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and glass transition temperatures (Tg). nih.gov
Structural Properties : Analyzed by X-ray diffraction (XRD) to determine the degree of crystallinity or amorphicity. An amorphous structure is generally preferred for higher ionic conductivity. researchgate.netnih.gov
A DSSC fabricated with a GPE based on poly(1-vinyl-3-propyl-imidazolium) iodide, a close analogue, achieved a light-to-electricity conversion efficiency of 3.73%, demonstrating the viability of this approach. researchgate.net
Polymeric Ionic Liquids (PILs) and Ion Gels Derived from this compound
The polymerization of this compound yields polymeric ionic liquids (PILs), which are macromolecules that have an ionic liquid species attached to each monomer repeat unit. These materials combine the desirable properties of ionic liquids with the mechanical stability and processing advantages of polymers.
The 1-ethenyl group (commonly known as a vinyl group) on the imidazolium cation makes the this compound monomer suitable for polymerization, most commonly through free radical polymerization. researchgate.netnih.gov This process involves the use of a radical initiator to start a chain reaction, linking the monomer units together to form long polymer chains. mdpi.com
One strategy involves the direct polymerization of the 1-vinyl-3-alkyl imidazolium iodide monomer. researchgate.net An alternative synthetic route involves first polymerizing 1-vinylimidazole (B27976) to create a poly(1-vinylimidazole) backbone, which is then reacted with an alkylating agent like methyl iodide. mdpi.com This post-polymerization modification converts the neutral imidazole (B134444) groups into charged imidazolium iodide units, resulting in the desired PIL, poly(3-methyl-1-vinylimidazolium iodide). mdpi.com This latter method can achieve nearly quantitative yields. mdpi.com
The performance of PILs derived from this compound is intrinsically linked to their molecular structure. By modifying the polymer architecture, it is possible to tune the material's properties for specific applications.
Key structure-performance relationships include:
Alkyl Chain Length : In studies of related poly(1-vinyl-3-alkylimidazolium) iodide polymers, the length of the alkyl group on the imidazolium ring was found to influence the polymer's thermal properties. For example, a polymer with a methyl substituent had a glass transition temperature (Tg) of 21°C, while one with a propyl substituent had a Tg of 43°C. researchgate.net This demonstrates that even small changes to the cation structure can significantly alter the physical properties of the resulting PIL.
Ionic Liquid Content in Gels : When these PILs are used to form gel electrolytes by mixing them with a liquid ionic liquid, the ionic conductivity of the gel is strongly dependent on the concentration of the liquid component. researchgate.net Higher ionic liquid content generally leads to higher conductivity but may compromise mechanical stability.
Crosslinking and Morphology : In polymer conetworks containing poly(3-methyl-1-vinylimidazolium iodide) phases, the degree of crosslinking and the resulting nanophase-separated morphology play a critical role. mdpi.com These structural features can influence the material's swelling behavior and the accessibility of the ionic domains, which in turn affects ionic transport. mdpi.com
Advanced Materials and Functional Materials
Integration into Hybrid Organic-Inorganic Semiconductors with Luminescent Properties
While specific research detailing the integration of this compound into luminescent hybrid semiconductors is not extensively documented in publicly available literature, the broader class of imidazolium-based ionic liquids is widely investigated for this purpose. These organic cations are integral components in the formation of hybrid organic-inorganic perovskites (HOIPs) and other crystalline hybrid semiconductors, which are renowned for their promising optoelectronic properties, including strong photoluminescence.
Imidazolium cations can be incorporated into the crystal structure of hybrid materials, such as lead halide perovskites, where they can influence the material's dimensionality and, consequently, its luminescent properties. nih.gov In low-dimensional perovskites, which include one-dimensional (1D) and two-dimensional (2D) structures, the organic cations act as spacers between the inorganic layers or chains. This confinement of the inorganic framework can lead to the formation of self-trapped excitons (STEs), which often results in broadband light emission with a large Stokes shift. nih.gov The type and energy of the emission are highly dependent on the crystal structure. nih.gov
The choice of the organic cation, such as a functionalized imidazolium salt, is a critical factor in tuning the structural and photophysical properties of these hybrid materials. For instance, imidazolium cations have been used to construct novel 2D and 3D lead bromide hybrid perovskites. mdpi.com The dimensionality of these structures was found to be dependent on the connectivity between the lead bromide octahedra, which is directed by the organic cations. mdpi.com Furthermore, the incorporation of imidazolium cations can enhance the stability and photoluminescence quantum yield (PLQY) of perovskite nanocrystals by modifying their surface. researchgate.net
In addition to perovskites, imidazolium salts are used to create other novel hybrid semiconductors. One such strategy involves building nontoxic and solution-processable hybrid semiconductors based on copper halides. osti.gov These materials are composed of anionic copper(I) halide complexes and cationic organic ligands, where the imidazolium moiety can form both coordinate and ionic bonds at the inorganic/organic interface. osti.gov This unique bonding arrangement can lead to enhanced solubility, excellent optical tunability, and remarkable stability. osti.gov
The vinyl group in this compound offers a potential site for polymerization or for further functionalization, which could be exploited to create more complex and stable hybrid semiconductor structures. Research on vinyl-functionalized imidazolium salts has shown that the vinyl group can influence the intermolecular interactions and the resulting structure of the material. rsc.org While the primary focus of this research was on liquid crystal properties, it highlights the significant role that such functional groups can play.
The table below summarizes the types of hybrid semiconductors where imidazolium cations have been incorporated and their resulting luminescent properties.
| Hybrid Semiconductor System | Imidazolium Cation Role | Observed Luminescent Properties |
| 1D Lead Halide Perovskites | Structure-directing agent | Tunable bandgap, broad emission polimi.it |
| 2D/3D Lead Bromide Pseudoperovskites | Structural component influencing dimensionality | Potential for optoelectronic applications like LEDs mdpi.com |
| Cesium Lead Bromide (CsPbBr₃) Perovskite Nanocrystals | Surface modifier | Increased photoluminescence intensity and stability researchgate.net |
| Copper(I) Halide-Based Hybrids | Cationic ligand forming coordinate and ionic bonds | High stability and optical tunability osti.gov |
Evaluation in Corrosion Inhibition Systems Utilizing Imidazolium Iodide Analogues
Imidazolium iodide and its analogues are extensively evaluated as corrosion inhibitors, particularly for mild steel in acidic environments. The effectiveness of these compounds is generally attributed to their ability to adsorb onto the metal surface, forming a protective film that impedes the corrosion process. The adsorption occurs through the interaction of the imidazolium ring's π-electrons and nitrogen heteroatoms with the vacant d-orbitals of iron. The presence of the iodide anion also plays a crucial role, as it is known to enhance the adsorption of the organic cation.
A study on 1-vinyl-3-hexylimidazolium iodide ([VHIM]I), a close analogue of this compound, demonstrated its high efficiency as a corrosion inhibitor for mild steel in a 0.5 M sulfuric acid solution. polimi.it The research utilized electrochemical methods and weight loss measurements to evaluate its performance. The results indicated that the inhibition efficiency of [VHIM]I exceeded 96% at a concentration of 5 mM. polimi.itbohrium.com The adsorption of [VHIM]I on the mild steel surface was found to follow the Langmuir adsorption isotherm model. polimi.it
The general mechanism involves the initial adsorption of negatively charged iodide ions onto the positively charged metal surface, which then facilitates the adsorption of the imidazolium cations, creating a robust protective layer. polimi.it The presence of a vinyl group on the imidazolium ring, as in the target compound, can potentially enhance the adsorption process through π-electron interactions.
The table below presents the research findings on the corrosion inhibition efficiency of an imidazolium iodide analogue.
| Inhibitor | Metal | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (η%) | Method | Reference |
| 1-vinyl-3-hexylimidazolium iodide ([VHIM]I) | Mild Steel | 0.5 M H₂SO₄ | 5 mM | >96% | Electrochemical & Weight Loss | polimi.itbohrium.com |
The inhibition efficiency (η%) is calculated using the formula: η% = [(W₀ - Wᵢ) / W₀] × 100 where W₀ is the corrosion rate in the absence of the inhibitor and Wᵢ is the corrosion rate in the presence of the inhibitor.
Electrochemical impedance spectroscopy (EIS) data further supports the formation of a protective film. For mild steel in the presence of [VHIM]I, a significant increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) are observed, indicating a reduction in the corrosion rate and the adsorption of the inhibitor on the metal surface. polimi.it These findings underscore the potential of this compound as an effective corrosion inhibitor, warranting further specific investigation.
Derivatization and Structure Activity Relationship Studies for 1 Ethenyl 3 Methylimidazol 3 Ium;iodide
Cationic Modifications for Tuned Properties and Enhanced Functionality
The 1-ethenyl-3-methylimidazol-3-ium (B1604526) cation serves as a versatile scaffold for chemical modification. Alterations to the alkyl or alkenyl substituents and the introduction of new functional groups onto the imidazolium (B1220033) ring are primary strategies for tailoring the compound's behavior.
Impact of Alkyl/Alkenyl Chain Length and Substitution Patterns
The length and nature of the alkyl or alkenyl chain attached to the imidazolium cation are critical determinants of the ionic liquid's properties. Generally, increasing the length of a simple alkyl chain, such as in the 1-alkyl-3-methylimidazolium series, significantly impacts the resulting material's physical and biological characteristics.
Studies on analogous 1-alkyl-3-methylimidazolium salts demonstrate a clear correlation between the alkyl chain length and various properties. For instance, in cellulose (B213188) dissolution using 1-alkyl-3-methylimidazolium acetates, ionic liquids with shorter alkyl chains (C2, C4) were found to be more effective than those with longer chains. nih.gov An interesting "odd-even" effect has also been noted, where cations with an even number of carbon atoms in the alkyl chain showed better cellulose dissolution capabilities than those with an odd number. nih.gov
This structure-property relationship is also evident in the biological activity of these compounds. The inhibitory effects of 1-alkyl-3-methylimidazolium chlorides on enzymes like P450 BM-3 increase with longer alkyl chains. researchgate.net A stepwise elongation from an ethyl (C2) to an octyl (C8) group leads to a nearly 20-fold decrease in the concentration required for 50% enzyme inhibition (EC50), indicating a significant increase in enzymatic interaction, likely due to rising lipophilicity. researchgate.net Similarly, the antimicrobial properties of imidazolium-based surface-active ionic liquids (SAILs) are strongly dependent on the alkyl chain length, which is a crucial factor in their ability to form micelles and interact with microbial membranes. mdpi.com
The presence of an alkenyl group, such as the ethenyl (vinyl) group in the title compound or an allyl group, introduces a site for reactivity. The terminal double bond of the allyl group in 1-allyl-3-methylimidazolium (B1248449) iodide allows for oligomerization reactions under high pressure, demonstrating that the alkenyl substituent can be used as a handle for polymerization. nih.gov
| Cation Series | Property Studied | Observation with Increasing Chain Length | Reference |
| 1-Alkyl-3-methylimidazolium acetate (B1210297) | Cellulose Dissolution | Decreased effectiveness for longer chains (C6-C8) compared to shorter chains (C2-C4). nih.gov | nih.gov |
| 1-Alkyl-3-methylimidazolium chloride | Enzyme (P450) Inhibition | Increased inhibitory effect (lower EC50 value). researchgate.net | researchgate.net |
| 1-Alkyl-3-methylimidazolium SAILs | Antimicrobial Activity | Crucial role in determining activity, often showing an optimal length before decreasing. mdpi.com | mdpi.com |
| 1-Alkyl-3-methylimidazolium alkylsulfonate | Micelle Formation (CMC) | Decrease in Critical Micelle Concentration (CMC), indicating more favorable aggregation. rsc.org | rsc.org |
Introduction of Other Functional Groups on the Imidazolium Ring
Beyond simple alkyl chains, introducing other functional groups onto the imidazolium ring provides another layer of control over the compound's properties. These modifications can range from adding simple chemical handles to incorporating complex substituents for specific applications.
For example, the development of ionic liquids with silyl- and siloxy-substituted imidazolium cations, such as 1-dimethylphenylsilylmethyl-3-methylimidazolium (PhSi-mim+) and 1-methyl-3-pentamethyldisiloxymethylimidazolium (SiOSi-mim+), results in materials with surprisingly low viscosities despite their bulky substituents. nih.gov These functional groups alter the intermolecular interactions and dynamics within the liquid. nih.gov
In more complex systems, imidazolium-based salts have been functionalized to act as photoreactive precursors for high-performance polymers like polyimides. nih.gov By creating supramolecular dicarboxylate-diammonium salts, researchers can achieve high precursor concentrations in solution, which significantly reduces shrinkage during processing and allows for the additive manufacturing of well-defined 3D structures. nih.gov The functionalization of the imidazolium cation is key to achieving the desired rheological performance and photoreactivity for such advanced applications. nih.gov
Anion Exchange and its Comprehensive Impact on System Behavior and Applications
While cationic modifications are crucial, the choice of anion paired with the 1-ethenyl-3-methylimidazol-3-ium cation is equally important. Replacing the iodide with other anions can dramatically alter ion transport, electrochemical stability, and the nature of intermolecular forces.
Influence of Anion Nature on Ion Transport and Electrochemical Performance
The anion has a profound effect on the transport properties, such as ionic conductivity, and the electrochemical stability of the ionic liquid. In studies of 1-butyl-3-methylimidazolium salts, it was found that electrical conductivity generally increases with the size of the anion, following the order Cl⁻ < Br⁻ < I⁻. nih.govresearchgate.net This trend is linked to the strength of the anion-cation interaction; larger, more charge-diffuse anions interact less strongly with the cation, allowing for greater ionic mobility. nih.gov
When used as electrolytes in energy storage devices, the anion's nature is paramount. For rechargeable aluminum batteries using haloaluminate ionic liquids, the reducibility of the halide ion in the electrolyte is a key factor. researchgate.netrsc.org The electrochemical stability window of the electrolyte narrows as the halide ion becomes easier to reduce. rsc.org The concentration of specific chloroaluminate anions, such as Al₂Cl₇⁻, is considered a critical factor for battery performance, influencing the discharge voltage and capacity. rsc.org
In solid polymer electrolytes (SPEs), the anion also plays a significant role. For SPEs based on poly(vinylidene fluoride-trifluoroethylene), the room temperature ionic conductivity was found to be highly dependent on the anion, increasing in the order: acetate < lactate (B86563) < hydrogen sulphate < triflate < thiocyanate. ed.ac.uk This variation is primarily attributed to differences in the viscosity of the ionic liquids. ed.ac.uk The addition of 1-hexyl-3-methylimidazolium (B1224943) iodide to a rice starch-based SPE was shown to increase ionic conductivity, leading to higher energy conversion efficiency in a dye-sensitized solar cell. nih.gov
| Cation | Anion Series Studied | Trend in Ionic Conductivity | Application Context | Reference |
| 1-Butyl-3-methylimidazolium | Cl⁻, Br⁻, I⁻ | I⁻ > Br⁻ > Cl⁻ | Fundamental Property Study | nih.govresearchgate.net |
| 1-Ethyl-3-methylimidazolium (B1214524) | OAc⁻, Lactate⁻, HSO₄⁻, CF₃SO₃⁻, SNC⁻ | SNC⁻ > CF₃SO₃⁻ > HSO₄⁻ > Lactate⁻ > OAc⁻ | Solid Polymer Electrolyte | ed.ac.uk |
| Imidazolium-based | Haloaluminates (e.g., Al₂Cl₇⁻) | Concentration of Al₂Cl₇⁻ is key factor. | Rechargeable Aluminum Battery | rsc.org |
| 1-Hexyl-3-methylimidazolium | Iodide (vs. no IL) | Increased conductivity with IL addition. | Dye-Sensitized Solar Cell | nih.gov |
Effect on Intermolecular Interactions and Supramolecular Assembly
The anion is a primary determinant of the intermolecular forces within an ionic liquid system, influencing everything from the hydrogen-bonding network to the formation of larger supramolecular structures.
Molecular dynamics simulations of ionic liquid mixtures have shown that differences in anion size, shape, and nature are the main drivers for nano-scale segregation and non-ideal behavior. rsc.org A smaller anion with a higher charge concentration can displace a larger one from the preferred coordination site around the cation. rsc.org The choice of anion also directly affects the hydrogen-bond network within the liquid. rsc.org
In composite materials, the anion's interactions with other components are critical. For instance, in poly(vinylidene fluoride) composites, the size of the anion affects the electrostatic interactions with the polymer chains, which in turn influences the polymer's crystallization and the final mechanical properties of the material. uminho.pt
The iodide anion itself can participate in specific and influential intermolecular interactions. In certain tin(IV) iodide semiconducting complexes, weak intermolecular interactions between the iodide atoms and aromatic rings have been found to be essential for the formation of the material's electronic band structure. nih.gov These interactions, along with hydrogen bonds where iodine acts as an acceptor, are crucial for the material's semiconducting properties. nih.gov This highlights how the iodide anion in 1-ethenyl-3-methylimidazol-3-ium;iodide can play a direct role in the electronic and structural assembly of materials it is incorporated into. The forces at play can include van der Waals or London dispersion forces, which are the primary intermolecular forces in solid iodine. youtube.comyoutube.com
Systematic Structure-Property-Performance Correlation Studies in this compound Derivatives
Systematic studies of derivatives of this compound establish clear and predictable relationships between chemical structure, physicochemical properties, and final application performance.
Structure-Property Correlation: Modifying the cation by increasing the alkyl chain length (structure) leads to increased lipophilicity and, in many cases, decreased viscosity (property). nih.govresearchgate.net Exchanging a small, strongly coordinating anion like chloride for a larger, more diffuse anion like iodide or bis(trifluoromethylsulfonyl)imide (structure) typically results in lower melting points, decreased viscosity, and increased ionic conductivity (property). nih.govresearchgate.net
Property-Performance Correlation: The ionic conductivity (property) of an electrolyte directly correlates with its effectiveness (performance) in electrochemical devices like batteries and solar cells. rsc.orgnih.gov Higher conductivity generally allows for better charge transport and improved device efficiency. nih.gov Similarly, the surface activity of an ionic liquid, dictated by its critical micelle concentration (property), is directly linked to its efficacy as an antimicrobial agent (performance). mdpi.com
By understanding these fundamental correlations, the derivatives of this compound can be rationally designed. For example, to create a more effective electrolyte for a solar cell, one would choose an anion that maximizes ionic conductivity, such as iodide. nih.gov To develop a more potent antimicrobial agent, one would optimize the alkyl chain length on the cation to achieve the lowest possible critical micelle concentration. mdpi.com This predictive power, derived from systematic structure-property-performance studies, makes these imidazolium-based ionic liquids highly valuable and adaptable chemical platforms.
Future Research Directions and Perspectives for 1 Ethenyl 3 Methylimidazol 3 Ium;iodide
Exploration of New Application Domains and Unexplored Chemical Reactivity
The primary application focus for 1-ethenyl-3-methylimidazol-3-ium (B1604526);iodide has been in the field of dye-sensitized solar cells (DSSCs), where it can be polymerized to form quasi-solid-state electrolytes. researchgate.net However, the inherent reactivity of its vinyl group opens up a plethora of unexplored avenues.
Future research should pivot towards investigating its utility in other domains where polymerizable ionic liquids are gaining traction. One such area is in the development of advanced polymer materials. The in-situ polymerization of this ionic liquid within other polymer matrices could lead to novel composite materials with enhanced ionic conductivity, thermal stability, and mechanical properties. researchgate.net Furthermore, its potential as a functional monomer in the synthesis of task-specific poly(ionic liquid)s for applications such as gas separation membranes, catalysts, and smart materials warrants thorough investigation.
The unexplored chemical reactivity of the vinylimidazolium cation is another fertile ground for research. Beyond simple homopolymerization, its participation in copolymerization and cross-linking reactions could yield materials with highly tunable properties. mdpi.com For instance, cross-linked poly(1-ethenyl-3-methylimidazol-3-ium;iodide) could form robust ion-conducting gels or membranes with superior solvent resistance. mdpi.com The potential for the vinyl group to participate in other organic transformations, such as addition reactions or cycloadditions, remains largely unexamined and could lead to the synthesis of novel functionalized imidazolium (B1220033) compounds.
| Potential Research Area | Description |
| Advanced Polymer Materials | Investigation into the use of this compound as a monomer for novel copolymers and composites with tailored properties. |
| Functional Coatings | Development of antistatic, antimicrobial, or ion-conductive coatings through surface-initiated polymerization. |
| Catalysis | Exploration of the polymerized form as a catalyst support or as a catalyst itself in various organic reactions. |
| Unexplored Reactivity | Systematic study of the vinyl group's participation in reactions beyond polymerization, such as cycloadditions and other functionalization reactions. |
Sustainable Synthesis and Lifecycle Assessment of this compound
While the synthesis of imidazolium-based ionic liquids is well-established, a dedicated focus on the "greenness" of the production of this compound is imperative for its long-term viability. Future research should prioritize the development of sustainable synthetic routes that align with the principles of green chemistry. This includes exploring the use of renewable starting materials, employing catalytic methods to reduce waste, and minimizing the use of hazardous solvents. nih.gov The application of green chemistry metrics, such as atom economy and E-factor, will be crucial in evaluating and comparing the environmental performance of different synthetic pathways. mdpi.com
| Green Synthesis Approach | Potential Benefits |
| Use of Bio-based Feedstocks | Reduced reliance on fossil fuels and potentially lower carbon footprint. |
| Solvent-free or Green Solvent Synthesis | Minimized use of volatile organic compounds and reduced environmental pollution. |
| Catalytic Routes | Increased reaction efficiency, reduced waste generation, and lower energy consumption. |
| Microwave or Ultrasound-assisted Synthesis | Accelerated reaction rates and potentially higher yields. |
Integration of Advanced Characterization Techniques with Multiscale Modeling for Predictive Design
A deeper understanding of the structure-property relationships of this compound at multiple length and time scales is essential for its rational design and optimization in various applications. Future research should focus on the integration of advanced characterization techniques with multiscale modeling.
Experimentally, techniques such as solid-state NMR and neutron scattering could provide detailed insights into the molecular organization and dynamics of both the monomeric ionic liquid and its polymerized forms. These techniques can elucidate the nature of ion pairing, the conformation of the vinyl group, and the local structure of the polymer chains, which are critical for understanding ionic transport and mechanical properties.
Computationally, multiscale modeling approaches, ranging from quantum mechanical calculations to coarse-grained simulations, can provide a powerful predictive tool. nih.gov Density functional theory (DFT) can be employed to investigate the electronic structure and reactivity of the monomer, while molecular dynamics (MD) simulations can probe the bulk properties and transport phenomena of the ionic liquid and its polymer electrolytes. nih.gov By combining these computational methods with experimental data, it will be possible to develop predictive models that can guide the design of new vinylimidazolium-based materials with desired properties, thereby reducing the need for extensive trial-and-error experimentation.
| Advanced Characterization Technique | Information Gained |
| Solid-State NMR Spectroscopy | Local chemical environment, molecular motion, and internuclear distances in the solid state. |
| Neutron Scattering | Static structure factor, diffusion dynamics, and vibrational density of states. |
| Broadband Dielectric Spectroscopy | Ionic conductivity and relaxation dynamics over a wide range of frequencies and temperatures. |
| Rheology | Viscoelastic properties of the monomer and its polymers, crucial for processing and application. |
Addressing Challenges in Long-Term Stability and Scalable Production for Industrial Relevance
For this compound to transition from a laboratory curiosity to an industrially relevant material, significant challenges related to its long-term stability and scalable production must be addressed.
The long-term stability of both the monomer and its corresponding polymers is a critical concern, particularly for applications in devices such as solar cells and batteries that require extended operational lifetimes. nih.gov Future research should focus on understanding the degradation mechanisms of this compound and its polymers under various stressors, including elevated temperatures, humidity, and UV radiation. The presence of the iodide anion, while beneficial for redox mediation in DSSCs, can also contribute to degradation pathways. acs.org Elucidating these degradation pathways will be essential for developing strategies to enhance the material's durability, such as through the use of stabilizers or by modifying the chemical structure.
Furthermore, the development of cost-effective and scalable production methods is paramount for the commercialization of this compound. nih.gov Current laboratory-scale syntheses may not be economically viable for large-scale production. Future research should explore continuous flow synthesis processes, which can offer advantages in terms of efficiency, safety, and cost-effectiveness compared to traditional batch processes. A thorough techno-economic analysis will be necessary to evaluate the feasibility of different production routes and to identify the most promising pathways for industrial-scale manufacturing. nih.gov
| Challenge | Potential Mitigation Strategies |
| Thermal Degradation | Incorporation of stabilizing additives; modification of the imidazolium cation or anion. |
| Electrochemical Instability | Understanding redox potentials and operating within a stable electrochemical window. researchgate.net |
| Photodegradation | Use of UV absorbers or light-stabilizing additives in polymer formulations. |
| Scalability of Synthesis | Development of continuous flow reactor systems; optimization of reaction conditions for high yield and purity. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-ethenyl-3-methylimidazol-3-ium iodide, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via alkylation of 1-vinylimidazole with methyl iodide, followed by anion exchange if required. Key steps include:
- Alkylation : React 1-vinylimidazole with excess methyl iodide in anhydrous acetonitrile under reflux (60–80°C for 24–48 hours) .
- Purification : Remove solvents under reduced pressure, wash with diethyl ether, and recrystallize from ethanol/acetone mixtures.
- Yield Optimization : Use stoichiometric excess of methyl iodide (1.5–2.0 equivalents) and inert atmosphere to minimize side reactions. Purity is confirmed via <sup>1</sup>H NMR (e.g., vinyl proton signals at δ 5.2–5.8 ppm and methylimidazolium protons at δ 3.8–4.2 ppm) .
Q. How is 1-ethenyl-3-methylimidazol-3-ium iodide characterized structurally and thermally?
- Methodological Answer :
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify functional groups (e.g., vinyl protons and methylimidazolium carbons). IR spectroscopy confirms C-I stretching (500–600 cm⁻¹) and imidazolium ring vibrations .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Key parameters include cation-anion distances (e.g., I⁻···imidazolium interactions ≈ 3.0–3.5 Å) and hydrogen bonding networks .
- Thermal Stability : Perform TGA/DSC under nitrogen to assess decomposition temperatures (typically >200°C for imidazolium ionic liquids) .
Q. What precautions are critical for handling and storing this compound?
- Methodological Answer :
- Handling : Use gloves and fume hoods to avoid skin/eye contact. The compound is hygroscopic; store under inert gas (argon) in sealed containers .
- Decomposition Risks : Avoid prolonged exposure to light/moisture, which may hydrolyze the imidazolium ring or oxidize iodide. Monitor for brown iodine vapor, indicating decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?
- Methodological Answer :
- Scenario : Discrepancies in NMR peak assignments vs. X-ray bond lengths may arise from dynamic effects (e.g., anion mobility in the lattice).
- Resolution :
- Perform variable-temperature NMR to detect conformational changes.
- Use SHELXD for phase refinement in twinned crystals, ensuring accurate occupancy factors for iodide anions .
- Cross-validate with DFT calculations (e.g., Gaussian) to model cation-anion interactions and compare with experimental data .
Q. What strategies improve the electrochemical stability of 1-ethenyl-3-methylimidazol-3-ium iodide in ionic liquid applications?
- Methodological Answer :
- Anion Engineering : Replace iodide with bis(trifluoromethanesulfonyl)imide (TFSI⁻) to enhance oxidative stability (up to 4.5 V vs. Li/Li⁺). Synthesize via metathesis with LiTFSI in aqueous medium .
- Additive Screening : Introduce 1–5 wt% vinylene carbonate or fluoroethylene carbonate to suppress iodide oxidation during cyclic voltammetry .
Q. How does the vinyl group influence the compound’s mesomorphic behavior or solvent interactions?
- Methodological Answer :
- Mesophase Analysis : Use polarized optical microscopy (POM) and XRD to study liquid crystalline phases. The vinyl group may reduce melting points (e.g., 61–62°C for similar derivatives) but increase viscosity due to π-π stacking .
- Solvent Polarity Effects : Conduct solvatochromic studies using Reichardt’s dye. Compare Kamlet-Taft parameters (α, β, π*) with non-vinyl analogs to quantify polarity shifts .
Q. What computational methods predict the electronic structure and reactivity of this ionic liquid?
- Methodological Answer :
- DFT Modeling : Use B3LYP/6-311++G(d,p) to optimize geometry and calculate frontier orbitals. Analyze HOMO-LUMO gaps (≈5–6 eV) to assess redox activity .
- MD Simulations : Run trajectories in LAMMPS or GROMACS to study ion diffusivity and coordination numbers in bulk vs. interfacial regions .
Key Research Gaps and Recommendations
- Mechanistic Studies : Investigate iodide’s role in catalytic systems (e.g., cross-coupling reactions) using in situ XAFS or Raman spectroscopy.
- Environmental Impact : Assess aquatic toxicity via OECD 201/202 guidelines, given iodide’s persistence in marine systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
